

Application Note: Strategic Modifications of 4-Carbamoyl-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 4-Carbamoyl-3-nitrobenzoic acid

CAS No.: 87594-59-0

Cat. No.: B1588652

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Introduction & Chemical Profile

4-Carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0) is a high-value bifunctional scaffold. Its structural uniqueness lies in the ortho-relationship between the nitro and carbamoyl (primary amide) groups, positioned para and meta to a carboxylic acid, respectively.

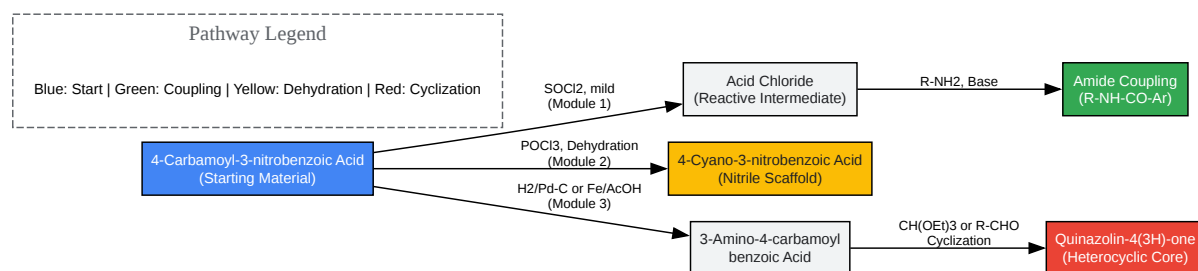
This specific geometry makes it an ideal precursor for quinazolin-4(3H)-one derivatives—a pharmacophore central to poly(ADP-ribose) polymerase (PARP) inhibitors and other DNA damage response modulators. Unlike simple benzoic acid derivatives, the presence of the amide allows for divergent synthetic pathways: dehydration to nitriles (phthalazinone precursors) or reductive cyclization to quinazolinones.

Physicochemical Snapshot

Property	Data	Relevance
Formula	C ₈ H ₆ N ₂ O ₅	Heterocyclic precursor
MW	210.14 g/mol	Fragment-based drug design
Acidity (pKa)	~3.16 (COOH)	Soluble in basic aqueous media (NaHCO ₃)
Solubility	DMSO, DMF, hot MeOH	Poor in water/DCM; requires polar solvents
Key Reactivity	Ortho-nitro reduction, Amide dehydration	Cyclization vs. Linear functionalization

Reaction Pathways & Logic

The modification of this scaffold requires a decision tree based on the desired pharmacophore. The diagram below illustrates the three primary modules detailed in this guide.



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Figure 1: Divergent synthetic pathways for **4-carbamoyl-3-nitrobenzoic acid**. The choice of reagent determines whether the amide is preserved, dehydrated, or cyclized.

Experimental Protocols

Module 1: Carboxylic Acid Functionalization (Preserving the Amide)

Objective: To modify the C1-carboxylic acid without affecting the C3-nitro or C4-carbamoyl groups. Challenge: Harsh chlorinating agents (e.g., vigorous POCl_3) can dehydrate the amide to a nitrile.^[1] Solution: Use Thionyl Chloride (SOCl_2) under controlled conditions or mild coupling agents (HATU/EDC).

Protocol A: Acid Chloride Formation & Amide Coupling

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and drying tube (CaCl_2).
- Reaction:
 - Suspend **4-carbamoyl-3-nitrobenzoic acid** (1.0 eq, 5 mmol) in anhydrous Toluene (20 mL). Note: Toluene is preferred over DCM to allow higher temperatures if needed, but DCM is safer for solubility.
 - Add Thionyl Chloride (SOCl_2) (3.0 eq) dropwise.
 - Add a catalytic amount of DMF (2-3 drops).
 - Heat to 60°C (Do not reflux vigorously) for 2–3 hours. Monitor by TLC (quench aliquot with MeOH).
- Workup:
 - Concentrate the mixture in vacuo to remove excess SOCl_2 and Toluene.
 - Re-dissolve the crude yellow solid (Acid Chloride) in dry DCM (15 mL).
- Coupling (Example):
 - Cool the DCM solution to 0°C .
 - Add the target amine (1.1 eq) and Triethylamine (2.5 eq) dropwise.

- Stir at RT for 4 hours.
- Purification: Wash with 1N HCl, then sat. NaHCO₃. Dry over Na₂SO₄.^[2] Recrystallize from EtOH/Hexane.

Module 2: Amide Dehydration (Nitrile Synthesis)

Objective: Convert the C4-carbamoyl group to a nitrile, yielding 4-cyano-3-nitrobenzoic acid.

Application: Precursor for phthalocyanines or tetrazoles.

Protocol B: Dehydration with POCl₃

- Reaction:
 - In a 50 mL RBF, suspend **4-carbamoyl-3-nitrobenzoic acid** (1.0 eq) in Phosphorus Oxychloride (POCl₃) (5–8 eq).
 - Critical Step: Heat to 90–100°C for 2 hours. The suspension should clear as the reaction proceeds.
- Quench (Exothermic!):
 - Cool the reaction mixture to RT.
 - Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring. The product will precipitate.
- Isolation:
 - Filter the solid. Wash with cold water until the filtrate is neutral pH.
 - Dry in a vacuum oven at 50°C.
 - Yield Expectation: >85% of a beige/tan solid (4-cyano-3-nitrobenzoic acid).

Module 3: Reductive Cyclization (Quinazolinone Synthesis)

Objective: Reduce the C3-nitro group to an amine, which then cyclizes with the C4-amide (or an external carbon source) to form the quinazolinone core. Mechanism: The reduction yields 3-amino-4-carbamoylbenzoic acid. In the presence of an orthoester (e.g., triethyl orthoformate), this intermediate cyclizes immediately to 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.

Protocol C: Two-Step Hydrogenation & Cyclization (High Purity)

Step 1: Nitro Reduction

- Solvent System: Dissolve starting material (1.0 eq) in MeOH (0.1 M concentration). If insoluble, add minimal amount of DMF.
- Catalyst: Add 10% Pd/C (10 wt% loading).
- Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–6 hours.
 - Monitoring: TLC will show a fluorescent spot (amine) with lower R_f than the nitro compound.
- Filtration: Filter through a Celite pad to remove Pd/C. Concentrate to obtain 3-amino-4-carbamoylbenzoic acid.

Step 2: Cyclization to Quinazolinone

- Reagent: Suspend the crude amine from Step 1 in Triethyl Orthoformate (TEOF) (10 eq).
- Catalyst: Add catalytic p-Toluenesulfonic acid (pTsOH) (0.1 eq).
- Reaction: Reflux (146°C) for 3–5 hours. The ethanol byproduct distills off, driving the equilibrium.
- Workup:
 - Cool to RT. The quinazolinone product often precipitates.
 - Add Et₂O to complete precipitation. Filter and wash with Et₂O.
 - Result: 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (White/Off-white solid).[3]

Protocol D: One-Pot Reductive Cyclization (Fe/AcOH)

Best for robustness if hydrogenation is not available.

- Mixture: Combine starting material (1.0 eq) and Iron powder (5.0 eq) in Glacial Acetic Acid.
- Reaction: Reflux for 4 hours. The acetic acid acts as both the solvent and the cyclizing carbon source (forming the 2-methyl derivative) or simply facilitates condensation if Formic acid is added.
 - Note: To get the unsubstituted quinazolinone (H at C2), use Formic Acid instead of Acetic Acid, or add TEOF after reduction.
- Workup: Filter hot to remove Iron sludge. Dilute filtrate with water to precipitate product.

Expert Tips & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Solubility	Nitro/Amide H-bonding	Use DMF/MeOH mixtures or convert to Methyl Ester first (Module 1) before reduction.
Incomplete Reduction	Catalyst poisoning	Ensure starting material is free of sulfur/halide impurities. Wash Pd/C with MeOH before use.
Amide Hydrolysis	Acidic conditions too harsh	When making Acid Chloride (Protocol A), avoid prolonged reflux; use Oxalyl Chloride/DMF at 0°C instead of SOCl ₂ .
Product Oiling	Mixed anhydride formation	During workup of carboxylic acids, ensure pH is adjusted carefully to the isoelectric point (~pH 3-4) for precipitation.

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